2,4-dibromo-N-ethylbenzene-1-sulfonamide

Catalog No.
S13814565
CAS No.
M.F
C8H9Br2NO2S
M. Wt
343.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dibromo-N-ethylbenzene-1-sulfonamide

Product Name

2,4-dibromo-N-ethylbenzene-1-sulfonamide

IUPAC Name

2,4-dibromo-N-ethylbenzenesulfonamide

Molecular Formula

C8H9Br2NO2S

Molecular Weight

343.04 g/mol

InChI

InChI=1S/C8H9Br2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

YFNYUGZMBWJQGI-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)Br

2,4-dibromo-N-ethylbenzene-1-sulfonamide is an organic compound characterized by the presence of two bromine atoms, an ethyl group attached to a nitrogen atom, and a sulfonamide functional group. Its molecular formula is C8H9Br2NO2SC_8H_9Br_2NO_2S, and it has a molecular weight of 343.04 g/mol . This compound is part of a broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals and as reagents in organic synthesis.

, including:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, making the compound useful as a brominating agent.
  • Condensation Reactions: It can react with amines or alcohols to form new sulfonamide derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

The synthesis of 2,4-dibromo-N-ethylbenzene-1-sulfonamide typically involves several steps:

  • Bromination: The starting material, N-ethylbenzene-1-sulfonamide, is subjected to bromination using bromine or a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atoms at the 2 and 4 positions on the benzene ring.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Alternative synthetic routes may involve different starting materials or conditions but generally follow similar principles of electrophilic aromatic substitution and functional group manipulation .

2,4-dibromo-N-ethylbenzene-1-sulfonamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections.
  • Research: It is used in laboratory settings for studying reaction mechanisms involving sulfonamides and their derivatives.
  • Chemical Synthesis: The compound acts as a reagent in organic synthesis, particularly in bromination reactions and other transformations involving aromatic compounds.

Research on interaction studies involving 2,4-dibromo-N-ethylbenzene-1-sulfonamide focuses on its reactivity with biological molecules and other chemical species. These studies aim to elucidate its mechanism of action as an antibacterial agent and its potential interactions with enzymes involved in metabolic pathways. For instance, understanding how this compound binds to target proteins can provide insights into its therapeutic potential and guide further modifications for enhanced activity.

Several compounds share structural similarities with 2,4-dibromo-N-ethylbenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-dibromo-N-ethyl-benzenesulfonamideSimilar sulfonamide structureExhibits higher reactivity due to additional bromine
N-bromosuccinimideBrominating agentWidely used for selective bromination reactions
SulfanilamideContains an amino groupKnown for its strong antibacterial properties
2-Amino-N-ethyl-benzenesulfonamideAmino group instead of brominesShows different biological activity profile

These compounds highlight the unique features of 2,4-dibromo-N-ethylbenzene-1-sulfonamide while demonstrating how structural modifications can lead to differing chemical properties and biological activities.

The synthesis of 2,4-dibromo-N-ethylbenzene-1-sulfonamide requires sophisticated electrophilic aromatic substitution methodologies to achieve precise regioselective dibromination patterns [1] [2]. The electrophilic aromatic bromination of benzene derivatives follows a well-established two-step mechanism involving the formation of a positively charged arenium intermediate, followed by proton elimination to restore aromaticity [1] [3].

Traditional Lewis Acid Catalysis Systems

Classical bromination methodologies employ molecular bromine in conjunction with Lewis acid catalysts to generate highly electrophilic bromine species [2] [4]. Iron tribromide and aluminum bromide serve as the most effective catalysts for aromatic bromination reactions, facilitating the formation of polarized bromine-catalyst complexes that significantly enhance electrophilicity [3] [4]. The mechanism involves coordination of molecular bromine with the Lewis acid catalyst, generating a highly reactive bromine cation that readily attacks the aromatic ring [5] [6].

Table 2.1: Lewis Acid Catalysts for Aromatic Bromination

CatalystTemperature Range (°C)Reaction Time (hours)SelectivityYield (%)
Iron Tribromide25-502-6Moderate75-85
Aluminum Bromide0-251-4High80-90
Ferric Chloride25-403-8Low65-75

The choice of Lewis acid catalyst significantly influences both the reaction rate and regioselectivity of bromination [5] [7]. Aluminum-based catalysts demonstrate superior performance for achieving controlled dibromination patterns, particularly when targeting the 2,4-substitution pattern required for the target compound [4] [6].

N-Bromosuccinimide Methodologies

N-Bromosuccinimide represents a versatile and selective brominating agent that offers advantages over molecular bromine in terms of handling and selectivity [8] [9]. The electrophilic character of the bromine atom in N-bromosuccinimide enables effective bromination of both electron-rich and electron-poor aromatic systems under appropriate reaction conditions [10] [9].

Recent investigations have demonstrated that N-bromosuccinimide bromination can be significantly enhanced through the incorporation of halogen-bonding additives [10]. Lactic acid derivatives function as effective halogen bond acceptors, increasing the electropositive character of bromine and facilitating aromatic bromination under mild conditions [10]. These systems achieve complete regioselectivity and operate effectively at room temperature in aqueous media [10].

Table 2.2: N-Bromosuccinimide Bromination Conditions

Solvent SystemTemperature (°C)AdditiveConversion (%)Selectivity Ratio
Carbon Tetrachloride25None45-602:1
Acetonitrile-30 to 25Fluoroboric Acid85-958:1
Aqueous25Mandelic Acid90-98>10:1

The regioselectivity of N-bromosuccinimide bromination depends critically on reaction temperature and solvent polarity [11] [9]. Low-temperature conditions favor formation of the desired 4-brominated intermediate, while elevated temperatures can lead to formation of undesired regioisomers [11] [12].

Sequential Bromination Protocols

The synthesis of 2,4-dibrominated products requires carefully controlled sequential bromination protocols to prevent over-bromination and maintain regioselectivity [13] [14]. The first bromination step typically occurs at the para position relative to the sulfonamide directing group, followed by a second bromination at the ortho position [13] [15].

The electronic effects of the sulfonamide substituent significantly influence bromination reactivity and selectivity [16]. Sulfonamide groups exhibit moderate electron-withdrawing character, which deactivates the aromatic ring toward electrophilic substitution while providing meta-directing effects [15] [16]. However, the nitrogen lone pair can participate in through-space interactions with the aromatic system, influencing the overall electronic environment [16].

Table 2.3: Sequential Bromination Optimization

StepBrominating AgentTemperature (°C)Time (hours)Intermediate Yield (%)Final Yield (%)
1Molecular Bromine/Iron Tribromide25285-
2N-Bromosuccinimide/Acid154-78
1N-Bromosuccinimide0690-
2N-Bromosuccinimide258-82

The optimization of sequential bromination requires precise control of reaction stoichiometry and temperature [17] [12]. Excessive brominating agent concentrations can lead to formation of tribrominated byproducts, while insufficient quantities result in incomplete conversion [12] [14].

N-Alkylation Techniques for Sulfonamide Functionalization

The introduction of ethyl functionality onto the sulfonamide nitrogen represents a critical synthetic transformation that can be achieved through various N-alkylation methodologies [18] [19]. Contemporary approaches emphasize environmentally benign protocols that minimize waste generation and avoid toxic alkylating agents [18].

Borrowing Hydrogen Catalysis

Manganese-catalyzed borrowing hydrogen methodology represents a highly efficient approach for N-alkylation of sulfonamides using alcohols as alkylating agents [18]. This approach employs well-defined manganese pincer complexes that facilitate the conversion of primary alcohols into reactive electrophilic intermediates through dehydrogenation [18].

The manganese-catalyzed system operates effectively with both benzylic and aliphatic primary alcohols, generating water as the sole byproduct [18]. The reaction proceeds through initial alcohol dehydrogenation to form an aldehyde intermediate, followed by condensation with the sulfonamide nucleophile and subsequent reduction to afford the N-alkylated product [18].

Table 2.4: Manganese-Catalyzed N-Alkylation Results

Substrate TypeAlcohol EquivalentTemperature (°C)Time (hours)Yield (%)Selectivity
Aryl Sulfonamides1.01502485-95Mono-alkylation
Alkyl Sulfonamides1.01351880-90Mono-alkylation
Electron-Poor Aryl4.01503660-70Low

The catalytic system demonstrates excellent functional group tolerance and achieves high selectivity for monoalkylation products [18]. Electron-rich aryl sulfonamides undergo efficient N-alkylation, while electron-poor substrates require modified reaction conditions with excess alcohol [18].

Copper-Catalyzed Alkylation Systems

Copper-catalyzed N-alkylation methodologies provide alternative approaches for sulfonamide functionalization, particularly when using alkyl halides as electrophilic partners [18]. These systems typically operate at elevated temperatures and require excess alkylating agent to achieve complete conversion [18].

The copper-catalyzed approach demonstrates particular effectiveness with benzylic alcohols and can accommodate bis-sulfonylated amidine formation under aerobic conditions [18]. The reaction mechanism involves copper-mediated alcohol oxidation followed by nucleophilic addition of the sulfonamide substrate [18].

Iron-Catalyzed Protocols

Iron-catalyzed N-alkylation represents an emerging methodology that offers advantages in terms of catalyst cost and environmental impact [18]. These systems typically require higher reaction temperatures compared to manganese-based catalysts but can achieve comparable yields with appropriate optimization [18].

The iron-catalyzed methodology demonstrates particular effectiveness with benzylic alcohols and maintains good functional group tolerance [18]. However, the requirement for excess alkylating agent and elevated temperatures limits the overall atom economy of the transformation [18].

Table 2.5: Comparative N-Alkylation Methods

Catalyst SystemTemperature (°C)Alcohol Equiv.Base LoadingAverage Yield (%)Atom Economy
Manganese PNP1501.010 mol%85High
Copper Acetate1354.0100 mol%78Moderate
Iron Chloride1605.0200 mol%72Low

Catalytic Systems for Simultaneous Bromination and Sulfonylation

The development of one-pot methodologies for simultaneous bromination and sulfonylation represents an emerging area of synthetic methodology that offers significant advantages in terms of step economy and overall efficiency [20] [21]. These approaches typically involve the use of sulfur dioxide surrogates in combination with brominating agents under appropriate catalytic conditions [20] [22].

Palladium-Catalyzed Dual Functionalization

Palladium-catalyzed systems enable the direct conversion of aryl bromides into sulfonyl derivatives through the incorporation of sulfur dioxide surrogates [21]. The methodology employs diazabicyclo[2.2.2]octane-sulfur dioxide adduct as a convenient sulfur dioxide source that releases the reactive gas under thermal conditions [21].

The palladium-catalyzed sulfonylation proceeds through oxidative addition of the aryl bromide to the palladium center, followed by sulfur dioxide insertion and subsequent functionalization [21]. This approach demonstrates excellent functional group tolerance and can accommodate diverse aryl bromide substrates [21].

Table 2.6: Palladium-Catalyzed Sulfonylation Conditions

Substrate TypeDABSO Equiv.Temperature (°C)Time (hours)Yield (%)Functional Group Tolerance
Electron-Rich Aryl Br1.5100485-92Excellent
Electron-Poor Aryl Br2.0120678-85Good
Heteroaryl Br1.8110580-88Moderate

Photoredox Dual Catalysis

Photoredox catalysis offers innovative approaches for achieving simultaneous bromination and sulfonylation through radical-based mechanisms [20] [23]. These methodologies typically employ visible light photoredox catalysts in combination with nickel co-catalysts to enable challenging bond formations [22].

The photoredox approach demonstrates particular effectiveness for three-component coupling reactions involving alkane substrates, sulfur dioxide surrogates, and brominating agents [22]. The reaction proceeds through initial photoredox-mediated radical generation, followed by sulfur dioxide insertion and subsequent bromination [22].

Table 2.7: Photoredox Dual Catalysis Results

Photoredox CatalystNickel Co-catalystLight SourceTemperature (°C)Yield (%)Enantioselectivity
Organophotocat.Chiral Ni ComplexBlue LED2575-8585-95% ee
Iridium ComplexNickel ChlorideWhite LED4070-80Racemic

Iron-Catalyzed Radical Processes

Iron-catalyzed radical methodologies provide cost-effective alternatives for dual functionalization reactions [23] [24]. These systems typically operate under mild conditions and demonstrate good tolerance for various functional groups [24].

The iron-catalyzed approach involves generation of sulfonate radicals through iron-mediated oxidation of sulfinate precursors [24]. The resulting radicals can participate in addition reactions with alkenes or aromatic substrates to form carbon-sulfur bonds [24].

Table 2.8: Iron-Catalyzed Radical Sulfonylation

Iron CatalystOxidantSolventTemperature (°C)Time (hours)Yield (%)
Iron ChlorideHydrogen PeroxideAcetonitrile60378
Iron AcetateMolecular OxygenDichloromethane80472
Iron TriflateTBHPToluene702.585

Electronic Effects of Para-Bromo Substitution Patterns

The electronic effects of para-bromo substitution on the benzene ring of 2,4-dibromo-N-ethylbenzene-1-sulfonamide represent a critical determinant of its biological activity. Halogen substituents, particularly bromine atoms, exhibit dual electronic effects that profoundly influence molecular reactivity and protein binding characteristics [1].

The para-bromo substituent at the 4-position of the benzene ring demonstrates both inductive electron-withdrawing (-I) and mesomeric electron-donating (+M) effects. The electronegative bromine atom withdraws electron density through the sigma-bond framework, creating a localized electron deficiency. However, the lone pair electrons on bromine can participate in resonance with the aromatic π-system, partially compensating for the inductive withdrawal [1]. This dual nature results in a net electron-withdrawing effect that is less pronounced than purely inductive electron-withdrawing groups such as nitro or cyano substituents.

Density functional theory calculations reveal that the presence of bromine substituents significantly alters the frontier molecular orbital energies of the sulfonamide system. The highest occupied molecular orbital energy decreases from approximately -9.2 eV in unsubstituted benzene to -10.8 eV in the dibromo-substituted compound, indicating reduced nucleophilicity [2]. Correspondingly, the lowest unoccupied molecular orbital energy shifts from -0.5 eV to -3.2 eV, reflecting enhanced electrophilicity. This results in a reduced energy gap of 7.6 eV compared to 8.7 eV for benzene, suggesting increased chemical reactivity [2].

The electronic structure modifications induced by para-bromo substitution have profound implications for protein interactions. The electron-withdrawing nature of bromine enhances the acidity of the sulfonamide nitrogen, facilitating hydrogen bond formation with protein residues. Studies demonstrate that brominated sulfonamides exhibit binding constants on the order of 10^4 M^-1 with target proteins, representing a significant enhancement compared to unsubstituted analogs [3].

Electrophilic aromatic substitution reactions provide additional insight into the electronic effects of para-bromo substitution. The relative rate of electrophilic substitution decreases dramatically from 1.0 for benzene to 0.001-0.005 for dibromo-substituted compounds, reflecting the powerful electron-withdrawing influence of the combined bromine and sulfonamide substituents [4]. This deactivation toward electrophilic attack correlates with reduced electron density in the aromatic π-system and enhanced stability of the molecular framework.

Table 1: Electronic Effects of Para-Bromo Substitution Patterns

Compound TypeElectronic EffectRelative Electrophilic Substitution RateHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
BenzeneNeutral1.0-9.2-0.58.7
BromobenzeneElectron-withdrawing (-I), Electron-donating (+M)0.060-9.3-0.68.7
Para-bromosulfonamideStrong electron-withdrawing (-I,-M)0.01-0.03-10.2-2.57.7
2,4-dibromo-sulfonamideStrong electron-withdrawing (-I,-M)0.001-0.005-10.8-3.27.6

Steric Influences of N-Ethyl Group on Bioactivity

The steric effects of the N-ethyl substituent on the sulfonamide nitrogen play a crucial role in determining the bioactivity profile of 2,4-dibromo-N-ethylbenzene-1-sulfonamide. The ethyl group introduces significant steric bulk that influences molecular conformation, protein binding, and metabolic stability [5].

Steric parameter analysis reveals that the N-ethyl group possesses a Taft steric parameter (Es) of -0.07, indicating modest steric hindrance compared to larger alkyl substituents such as tert-butyl (Es = -1.54) or cyclohexyl (Es = -0.79) [5]. This moderate steric demand provides an optimal balance between binding affinity and metabolic stability. The van der Waals volume of the ethyl group (27.0 ų) is sufficient to engage hydrophobic binding pockets in target proteins without causing excessive steric clashes [5].

Conformational analysis demonstrates that the N-ethyl group adopts preferential orientations that minimize steric interactions with the sulfonamide oxygens and the aromatic ring system. Rotational spectroscopy studies indicate that the ethyl group experiences significant steric interactions when positioned eclipsing the sulfonamide bond, resulting in a preference for staggered conformations [6]. This conformational preference directly influences the three-dimensional shape of the molecule and its ability to complement protein binding sites.

The hydrophobic parameter (π) of the N-ethyl group (1.02) contributes favorably to protein binding through hydrophobic interactions. This lipophilic character enhances membrane permeability and facilitates cellular uptake while maintaining appropriate water solubility for biological activity [5]. The hydrophobic contribution of the ethyl group is particularly important for interactions with hydrophobic amino acid residues in protein binding sites, contributing approximately 15-25% of the total binding energy in various protein targets .

Metabolic stability studies reveal that the N-ethyl group provides significant protection against enzymatic degradation. The steric hindrance introduced by the ethyl substituent increases the plasma half-life from 8.5 minutes for the unsubstituted compound to 18.6 minutes for the N-ethyl derivative [5]. This enhanced stability results from reduced accessibility of the sulfonamide carbonyl to hydrolytic enzymes, particularly plasma esterases.

Structure-activity relationship analysis demonstrates that the N-ethyl group represents an optimal balance of steric and electronic effects. While larger alkyl substituents such as isopropyl or tert-butyl provide greater metabolic stability, they significantly reduce binding affinity due to excessive steric hindrance. The bioactivity score of 0.78 for the N-ethyl derivative represents the highest value among the tested alkyl substituents, confirming its superior pharmacological profile [5].

Table 2: Steric Influences of N-Ethyl Group on Bioactivity

N-Alkyl SubstituentSteric Parameter (Es)van der Waals Volume (ų)Hydrophobic Parameter (π)Binding Affinity (Ki, μM)Plasma Stability (t½, min)Bioactivity Score
N-H (unsubstituted)0.000.00.0010.58.50.65
N-methyl-0.0413.70.568.212.30.72
N-ethyl-0.0727.01.026.818.60.78
N-propyl-0.3638.61.5512.424.20.64
N-isopropyl-0.4738.61.5318.735.80.51

Molecular Modeling of Sulfonamide-Protein Interactions

Molecular modeling studies of 2,4-dibromo-N-ethylbenzene-1-sulfonamide reveal detailed mechanisms of protein binding and provide insights into the structural basis of biological activity. Computational docking analyses with multiple protein targets demonstrate the versatility of this compound in engaging diverse binding sites [8].

The sulfonamide functional group serves as the primary pharmacophore, contributing 40-70% of the total binding energy across different protein targets. The sulfonamide nitrogen acts as a hydrogen bond donor, forming critical interactions with acidic amino acid residues such as aspartate and glutamate. The sulfonyl oxygens function as hydrogen bond acceptors, engaging with basic residues including lysine, arginine, and histidine [8]. These interactions are particularly important in carbonic anhydrase binding, where the sulfonamide coordinates directly with the zinc ion in the active site [3].

Density functional theory calculations reveal that the sulfonamide group exhibits a calculated pKa of approximately 10.2, indicating that it exists predominantly in the neutral form under physiological conditions. However, upon protein binding, the local environment can shift this equilibrium, facilitating deprotonation and enhancing binding affinity [9]. The electronic structure of the sulfonamide nitrogen shows significant sp³ character, consistent with its role as a hydrogen bond donor [8].

The N-ethyl substituent contributes 12-30% of the binding energy through hydrophobic interactions with nonpolar amino acid residues. Molecular dynamics simulations demonstrate that the ethyl group adopts extended conformations that maximize contact with hydrophobic binding pockets. The flexibility of the ethyl chain allows it to adapt to diverse protein environments while maintaining favorable energetic interactions [8].

The dibromo substitution pattern provides 18-30% of the binding energy through halogen bonding interactions and enhanced π-π stacking. The bromine atoms act as sigma-hole donors, forming directional interactions with electron-rich regions of proteins. Additionally, the electron-withdrawing effect of bromine enhances the π-acidity of the aromatic ring, promoting stronger π-π interactions with aromatic amino acid residues [8].

Molecular electrostatic potential maps reveal that the compound exhibits a highly polarized electronic distribution. The sulfonamide region displays significant negative potential, consistent with its role as a hydrogen bond acceptor site. The aromatic ring shows reduced electron density due to the electron-withdrawing effects of the bromine and sulfonamide substituents, creating a complementary electrostatic surface for protein binding [2].

Table 3: Molecular Modeling of Sulfonamide-Protein Interactions

Protein TargetBinding Site Volume (ų)Key InteractionsBinding Energy (kcal/mol)Sulfonamide Contribution (%)N-Ethyl Contribution (%)Bromo Contribution (%)
Carbonic Anhydrase II280Zn²⁺ coordination, H-bonding-8.4651520
Dihydropteroate Synthase420H-bonding, π-π stacking-7.9701218
Folate Reductase350H-bonding, hydrophobic-7.2452530
Thymidylate Synthase310H-bonding, van der Waals-6.8552025
DNA Gyrase520H-bonding, electrostatic-9.1601822

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

342.87003 g/mol

Monoisotopic Mass

340.87207 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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